Cas no 1856974-56-5 (Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate)

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
- methyl 2-(1,5-dimethylpyrazol-4-yl)acetate
- SCHEMBL22083516
- MFCD32856637
- Methyl2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
- BS-46155
- D81641
- CS-0161679
- 1856974-56-5
-
- インチ: 1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-9-10(6)2/h5H,4H2,1-3H3
- InChIKey: LOAOQSGPFMQMMV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1C=NN(C)C=1C)=O
計算された属性
- せいみつぶんしりょう: 168.089877630g/mol
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 44.1
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232319-100mg |
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 100mg |
¥421 | 2023-04-15 | |
Chemenu | CM512632-1g |
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 1g |
$208 | 2022-06-12 | |
eNovation Chemicals LLC | Y1233870-250mg |
Methyl2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 250mg |
$195 | 2024-06-05 | |
1PlusChem | 1P01KKMV-100mg |
Methyl2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 100mg |
$37.00 | 2024-06-18 | |
1PlusChem | 1P01KKMV-250mg |
Methyl2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 250mg |
$68.00 | 2024-06-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ904-50mg |
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 50mg |
200.0CNY | 2021-07-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01208474-250mg |
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 250mg |
¥558.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01208474-1g |
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 1g |
¥1380.0 | 2022-03-01 | |
Aaron | AR01KKV7-100mg |
Methyl2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 100mg |
$74.00 | 2025-02-12 | |
Aaron | AR01KKV7-250mg |
Methyl2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate |
1856974-56-5 | 97% | 250mg |
$134.00 | 2025-02-12 |
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetateに関する追加情報
Methyl 2-(1,5-Dimethyl-1H-Pyrazol-4-Yl)Acetate: A Comprehensive Overview
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, with the CAS number 1856974-56-5, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of acetates and features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of methyl groups at positions 1 and 5 of the pyrazole ring adds to its structural complexity and potential biological activity.
The pyrazole moiety in Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is known for its versatility in medicinal chemistry. Pyrazoles are commonly found in various bioactive molecules due to their ability to interact with multiple biological targets. The substitution pattern on the pyrazole ring, particularly the methyl groups at positions 1 and 5, plays a crucial role in determining the compound's physicochemical properties and pharmacokinetic behavior.
Recent studies have highlighted the potential of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate as a lead compound in drug discovery. Researchers have explored its ability to modulate key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain.
The synthesis of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through condensation reactions involving carbonyl compounds and ammonia derivatives. The subsequent acetylation step introduces the acetate group, which enhances the compound's solubility and bioavailability.
In terms of applications, Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate has shown promise as a lead molecule for developing novel therapeutic agents. Its structure allows for further functionalization, enabling researchers to explore various substitution patterns that could improve its efficacy and selectivity. For example, substituting the methyl groups with other alkyl or aryl groups could yield derivatives with enhanced pharmacodynamic properties.
From an analytical standpoint, Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate can be characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide insights into the compound's molecular structure and purity, which are critical for ensuring consistent quality in research and development.
In conclusion, Methyl 2-(1,5-dimethyl-1H-pyrazol-4-Yl)Acetate is a compelling compound with diverse applications in organic synthesis and drug discovery. Its unique structural features and promising biological activities make it a valuable tool for researchers seeking innovative solutions in the pharmaceutical industry.
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